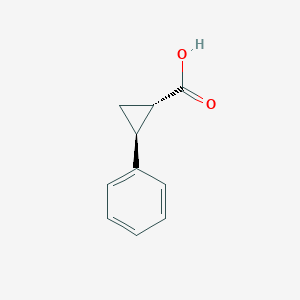
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid, also known as 5-TBCA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pyrazole, a five-membered ring compound that is composed of nitrogen and carbon atoms, and is a member of the pyridines family. 5-TBCA has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development.
科学研究应用
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications, including drug design and development, chemical synthesis, and enzymatic catalysis. It has been used as a building block for a wide range of synthetic compounds, and has been studied for its potential use in drug design and development. It has also been used as a substrate for enzymatic catalysis, and as a reagent in the synthesis of other compounds.
作用机制
The mechanism of action of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to act as an inhibitor of enzymes. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid have not been fully studied, but it has been shown to have some effects on certain physiological processes. In particular, it has been shown to affect the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid has been shown to bind to certain proteins, such as G-protein coupled receptors, which are involved in the regulation of physiological processes.
实验室实验的优点和局限性
The advantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its low cost and availability, its ability to act as an inhibitor of certain enzymes, and its ability to bind to certain proteins. The disadvantages of using 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid in laboratory experiments include its instability in certain conditions, its potential toxicity, and its limited availability.
未来方向
The future directions for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid research include further exploration of its potential use in drug design and development, further exploration of its ability to act as an inhibitor of enzymes, and further exploration of its potential to bind to certain proteins. In addition, further research is needed to determine its potential toxicity, its stability in different conditions, and its potential to be used as a building block for other compounds.
合成方法
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One of the most common methods is the reaction of pyridine-3-carboxylic acid and tert-butyl bromide, which is then followed by the addition of 1-bromo-3-methyl-1H-pyrazole. The reaction is catalyzed by a base such as sodium ethoxide and proceeds in an aqueous medium. The reaction yields a product with a purity of over 95%.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid involves the reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole. This intermediate is then oxidized to form the desired product, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Starting Materials": [ "tert-butyl hydrazine", "3-pyridinecarboxaldehyde", "oxidizing agent" ], "Reaction": [ "Step 1: Reaction of tert-butyl hydrazine with 3-pyridinecarboxaldehyde in the presence of a suitable solvent and catalyst to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole.", "Step 2: Oxidation of the intermediate product using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.", "Step 3: Purification of the final product using techniques such as recrystallization or column chromatography." ] } | |
CAS 编号 |
1461708-66-6 |
产品名称 |
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid |
分子式 |
C14H17N3O2 |
分子量 |
259.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{1-methyl-1H-imidazo[4,5-c]pyridin-2-yl}methanamine](/img/structure/B6261247.png)

![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)